

SGC-STK17B-1: A Comparative Analysis of Selectivity Against AURKB and CaMKK2

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Compound of Interest		
Compound Name:	Sgc-stk17B-1	
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Introduction

SGC-STK17B-1 is a potent and selective, ATP-competitive chemical probe for the Serine/Threonine Kinase 17B (STK17B), also known as DRAK2.[1][2][3] STK17B is a member of the death-associated protein kinase (DAPK) family, which is implicated in cellular processes such as apoptosis, autophagy, and immune responses.[4][5] Given its role in various diseases, including autoimmune disorders and cancer, highly selective inhibitors are crucial for elucidating its specific biological functions.[1][6][7] This guide provides a detailed comparison of the selectivity of SGC-STK17B-1 against two potential off-target kinases: Aurora Kinase B (AURKB) and Calcium/calmodulin-dependent protein kinase kinase 2 (CaMKK2).

Quantitative Selectivity Data

The selectivity of **SGC-STK17B-1** has been rigorously evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity on the intended target, STK17B, with its activity on AURKB and CaMKK2.

In Vitro Binding and Potency

This table summarizes the biochemical assay data for **SGC-STK17B-1**.



Target	Assay Type	Potency (IC50/Kd)	Selectivity Fold (vs. STK17B)	Reference
STK17B	Binding Assay (Luceome)	43 nM (Potency)	-	[1]
KinaseSeeker Split Luciferase	34 nM (Kd)	-	[8]	
KINOMEscan	3.8 nM (Kd)	-	[7]	_
AURKB	KINOMEscan	>30-fold less potent than STK17B	>30x	[1][8]
CaMKK2	KINOMEscan	>30-fold less potent than STK17B	>30x	[1][8]
STK17A (closest homolog)	KINOMEscan	220 nM (Kd)	~58x	[7]

Cellular Target Engagement

This table presents the data from cell-based assays, which measure the inhibitor's activity within a cellular environment.



Target	Assay Type	Potency (IC50)	Selectivity Fold (vs. STK17B)	Reference
STK17B	NanoBRET (HEK293 cells)	190 nM	-	[1]
AURKB	NanoBRET (HEK293 cells)	>10,000 nM	>52x	[1][9]
CaMKK2	NanoBRET (HEK293 cells)	2,400 nM	~12.6x	[8][9]
STK17A	NanoBRET (HEK293 cells)	>10,000 nM	>52x	[9]
SGC-STK17B- 1N (Negative Control)	NanoBRET (HEK293 cells)	>10,000 nM (against STK17B)	-	[1]

Summary of Selectivity: The data demonstrates that **SGC-STK17B-1** is a highly selective inhibitor for STK17B. In biochemical assays, it shows over 30-fold selectivity against both AURKB and CaMKK2.[1][8] In cellular assays, the selectivity against AURKB is even more pronounced (>52-fold).[1] While there is some off-target activity on CaMKK2 in cells, **SGC-STK17B-1** is still over 10 times more potent for STK17B.[8][9] The availability of a structurally similar but inactive negative control, **SGC-STK17B-1**N, further strengthens its utility as a chemical probe.[1][10]

Experimental Protocols

Detailed methodologies are crucial for interpreting the selectivity data and for designing further experiments.

KINOMEscan™ Assay (Eurofins DiscoverX)

The KINOMEscan™ assay is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.



• Principle: The assay measures the ability of a compound to displace a proprietary, ATP-site-directed ligand from the kinase of interest. The amount of kinase captured by an immobilized ligand is measured using a quantitative PCR (qPCR) method.

Procedure:

- A panel of 403 wild-type kinases is used for the initial broad screening.[1][8]
- SGC-STK17B-1 was initially screened at a concentration of 1 μΜ.[1]
- Kinases showing significant inhibition (e.g., >90% inhibition) are identified as potential offtargets.[1]
- For these potential off-targets, a dissociation constant (Kd) is determined by running the assay with a range of compound concentrations to generate a binding curve.

NanoBRET™ Cellular Target Engagement Assay (Promega)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding to a specific protein target in live cells.

 Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the kinase's active site (the energy acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Procedure:

- HEK293 cells are transiently transfected with a plasmid encoding the target kinase (e.g., STK17B, AURKB, or CaMKK2) fused to NanoLuc® luciferase.[1]
- The transfected cells are plated and then treated with a range of concentrations of the test compound (SGC-STK17B-1).
- The NanoBRET™ tracer is added to the cells.



- The NanoLuc® substrate is added to generate the donor signal.
- Both donor and acceptor emission signals are measured. The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value.[1]

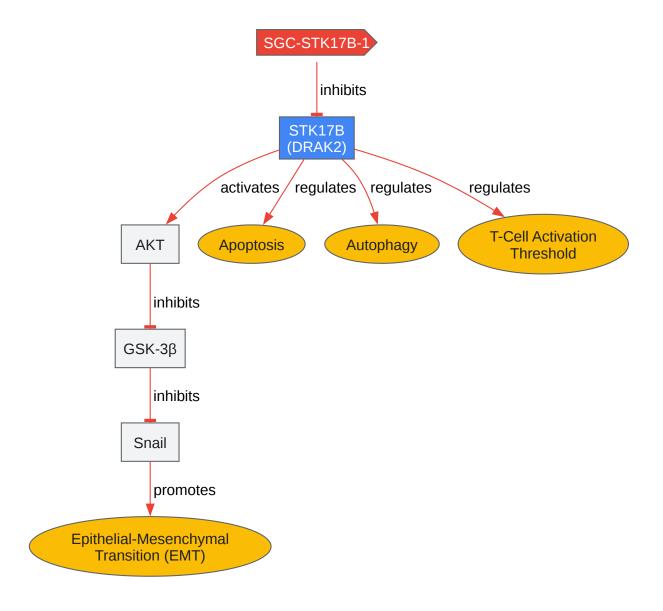
Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the relevant signaling pathways.

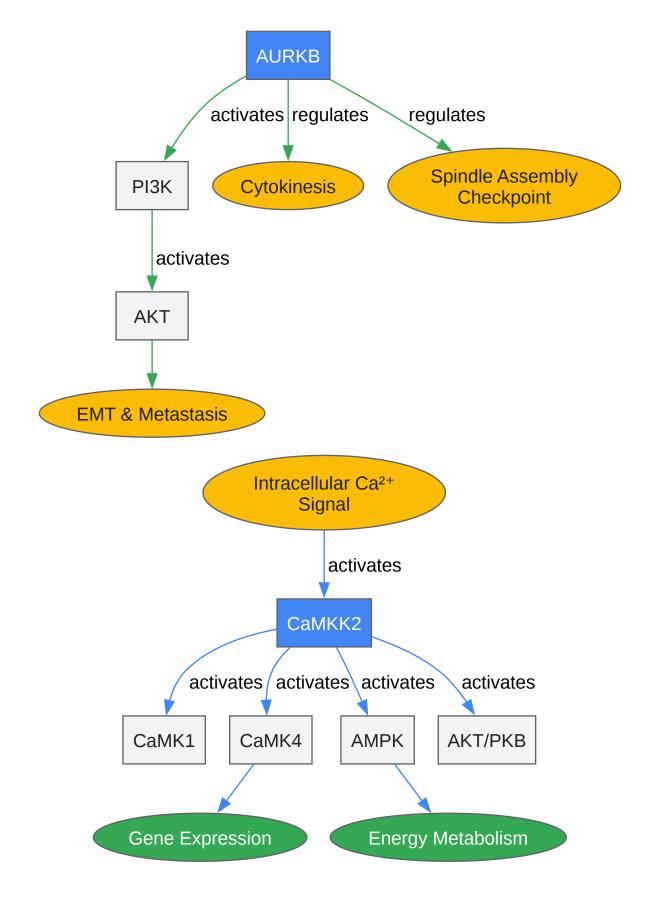












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